tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate
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Overview
Description
tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of a suitable amine with a spirocyclic ketone under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the product is purified using techniques like column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for therapeutic applications .
Medicine
In medicine, this compound is explored for its potential to treat various diseases. Its ability to interact with specific biological targets makes it a promising lead compound in drug development .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science .
Mechanism of Action
The mechanism of action of tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-amino-1-benzyl-2,2-dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate
- tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride
- tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
Uniqueness
tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate stands out due to its specific spirocyclic structure and the presence of both amino and carboxylate functional groups. This combination provides unique reactivity and potential biological activity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C13H23N3O2 |
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Molecular Weight |
253.34 g/mol |
IUPAC Name |
tert-butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate |
InChI |
InChI=1S/C13H23N3O2/c1-12(2,3)18-11(17)16-8-5-13(6-9-16)4-7-15-10(13)14/h4-9H2,1-3H3,(H2,14,15) |
InChI Key |
FBVLTJAOQVQENQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCN=C2N)CC1 |
Origin of Product |
United States |
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